methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonylamino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate typically involves multiple steps. One common route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the sulfonylamino and carboxylate groups. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the sulfonylamino group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
- Methyl 3-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
- Methyl 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate
Uniqueness
Methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins.
Properties
IUPAC Name |
methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S2/c1-20-14(17)13-12(6-8-21-13)16-22(18,19)9-7-10-2-4-11(15)5-3-10/h2-9,16H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZZVYLEYCUSI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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